

potential research areas for Methyl p-tert-butylphenylacetate

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Compound of Interest

Compound Name: Methyl p-tert-butylphenylacetate

Cat. No.: B1297717

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Initial Analysis of Search Results

The initial search results provide a good foundation of information about **Methyl p-tert-butylphenylacetate**, primarily focusing on its identity as a fragrance and flavoring agent. Here's a summary of what has been gathered:

- **Chemical and Physical Properties:** CAS number (3549-23-3), molecular formula (C₁₃H₁₈O₂), molecular weight (206.28), boiling point (106 °C/2 mmHg), density (0.999 g/mL at 25 °C), refractive index (n₂₀/D 1.501), and appearance (colorless to pale yellow liquid) are well-documented.[1][2][3] Its solubility in organic solvents and insolubility in water is also noted.[4][5]
- **Synthesis:** It is prepared by the esterification of p-tert-butylphenylacetic acid with methanol. [1] The synthesis of the precursor, p-tert-butylphenylacetic acid, is also described.[6][7][8]
- **Organoleptic Properties:** It has a sweet, woody, camphoraceous odor with a roasted, chocolate-like flavor.[1] It is described as having a floral, green, waxy, and fruity character.[3][9]
- **Applications:** It is widely used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in food.[1][2][9][10] It is recognized as GRAS (Generally Recognized as Safe) for its use as a flavoring agent by FEMA.[2][11]

- **Safety:** Safety data sheets (SDS) indicate it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[\[12\]](#) The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses "no safety concern at current levels of intake when used as a flavouring agent."[\[2\]](#)
- **Biological Activity:** The term "endogenous metabolite" appears in one source, but this seems to be a generic and unsubstantiated claim without further context or evidence.[\[13\]](#) There is a significant lack of specific information regarding its pharmacological or biological activities beyond its use as a sensory agent. Phenylacetic acid and its derivatives, as a class, are mentioned to have a broad spectrum of biological activities, including antimicrobial and potential anti-cancer properties, but this is a general statement about the parent class of compounds, not specifically about **Methyl p-tert-butylphenylacetate**.[\[14\]](#)

Identifying Research Gaps and Potential Research Areas

The current information reveals a significant gap between the compound's well-established use in the fragrance and flavor industry and its characterization in a biomedical or drug development context. This gap presents numerous opportunities for research.

Potential Research Areas:

- **Pharmacokinetics and Metabolism:** There is no readily available information on the absorption, distribution, metabolism, and excretion (ADME) of **Methyl p-tert-butylphenylacetate** in biological systems. Understanding its metabolic fate is crucial for assessing its safety and potential systemic effects.
- **Systematic Toxicological Evaluation:** While it has GRAS status for flavoring, a comprehensive toxicological profile, including acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and carcinogenicity assessments, would be beneficial, especially if considering any therapeutic applications.
- **Antimicrobial and Antifungal Activity:** Given that phenylacetic acid derivatives can exhibit antimicrobial properties, a systematic investigation of **Methyl p-tert-butylphenylacetate** against a panel of pathogenic bacteria and fungi is warranted.[\[14\]](#)

- **Anti-inflammatory Properties:** Many aromatic compounds possess anti-inflammatory effects. Investigating the potential of **Methyl p-tert-butylphenylacetate** to modulate inflammatory pathways (e.g., COX, LOX, NF- κ B signaling) in relevant cell-based assays and animal models of inflammation could be a fruitful area of research.
- **Neurological and Psychopharmacological Effects:** The compound's aroma profile suggests it interacts with olfactory receptors. Research could explore its potential effects on the central nervous system, such as anxiolytic, sedative, or mood-modulating properties, which are sometimes associated with fragrance molecules.
- **Enzyme Inhibition/Modulation:** Screening **Methyl p-tert-butylphenylacetate** against a panel of therapeutically relevant enzymes (e.g., proteases, kinases, phosphatases) could uncover unexpected biological activities.
- **Dermatological and Cosmeceutical Applications:** Beyond its fragrance, its potential biological effects on skin cells could be explored for applications in dermatology and cosmeceuticals (e.g., antioxidant, anti-aging, or skin-soothing effects).
- **Derivatization and Structure-Activity Relationship (SAR) Studies:** Synthesizing analogs of **Methyl p-tert-butylphenylacetate** by modifying the ester group, the position of the tert-butyl group, or adding other substituents to the phenyl ring could lead to the discovery of compounds with enhanced biological activity.

Next Steps for Generating the Whitepaper

To build the in-depth technical guide, the next steps will involve:

- Synthesizing the existing data into the introductory sections of the whitepaper.
- Elaborating on the identified research areas with detailed justifications and proposed experimental plans.
- Creating detailed, hypothetical experimental protocols for the key proposed research areas. Since the search results lack specific experimental details for these new areas, I will have to generate plausible and scientifically sound protocols based on standard methodologies in pharmacology, microbiology, and cell biology.

- Generating quantitative data tables. As there is a lack of existing quantitative biological data, I will create illustrative tables with hypothetical data to demonstrate how results from the proposed experiments could be presented.
- Creating Graphviz diagrams to visualize the proposed experimental workflows and potential signaling pathways to be investigated.

Given the lack of existing in-depth biological research, the whitepaper will be more of a "roadmap" for future research, which aligns with the user's request for "potential research areas." I will now proceed with generating the content for the whitepaper based on this plan.

I will start by drafting the whitepaper, beginning with an introduction and a summary of the known properties of **Methyl p-tert-butylphenylacetate**. Then I will detail the proposed research areas. For each area, I will provide a rationale, a detailed experimental protocol, and a table for presenting potential data. I will also create the corresponding Graphviz diagrams. This will be an iterative process.

I will now proceed with generating the whitepaper content. Since this is a creative and synthetic task based on the initial information gathering, I will structure the response as the final whitepaper. I will generate the DOT code for the diagrams as I write the relevant sections.

I will now generate the full whitepaper. I will have to create the experimental protocols and data tables from my general scientific knowledge, as they are not available in the search results. The DOT diagrams will also be created to illustrate the proposed workflows and pathways. An In-depth Technical Guide to Potential Research Areas for **Methyl p-tert-butylphenylacetate**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl p-tert-butylphenylacetate is an aromatic ester primarily known and utilized for its organoleptic properties in the flavor and fragrance industries. While its chemical and physical characteristics are well-documented and it holds a "Generally Recognized as Safe" (GRAS) status for its use as a flavoring agent, there is a significant dearth of information regarding its broader biological activities and potential therapeutic applications. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, outlining promising, yet underexplored, areas of research for this compound. We provide a

comprehensive overview of its known properties, followed by a detailed exploration of potential research avenues, complete with proposed experimental protocols and data presentation frameworks. This guide aims to stimulate further investigation into **Methyl p-tert-butylphenylacetate**, potentially unlocking new applications in pharmacology and beyond.

Introduction to Methyl p-tert-butylphenylacetate

Methyl p-tert-butylphenylacetate is a synthetic compound prepared by the esterification of p-tert-butylphenylacetic acid with methanol.^[1] It is a colorless to pale yellow liquid with a characteristic sweet, woody, and floral aroma.^{[1][9]} Its primary commercial applications are as a fragrance component in cosmetics and perfumes and as a flavoring agent in food products.^{[2][10]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Methyl p-tert-butylphenylacetate** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	3549-23-3	^{[1][2]}
Molecular Formula	C13H18O2	^[2]
Molecular Weight	206.28 g/mol	^[3]
Boiling Point	106 °C at 2 mmHg	^{[1][3]}
Density	0.999 g/mL at 25 °C	^{[1][3]}
Refractive Index	n _{20/D} 1.501	^{[1][3]}
Solubility	Soluble in organic solvents, insoluble in water	^{[4][5]}
Appearance	Colorless to pale yellow liquid	^{[5][9]}
Odor Profile	Sweet, woody, camphoraceous, floral, green	^{[1][9]}
Flavor Profile	Roasted, chocolate-like	^[1]

Synthesis

The standard synthesis route for **Methyl p-tert-butylphenylacetate** is the Fischer esterification of p-tert-butylphenylacetic acid with methanol in the presence of an acid catalyst.

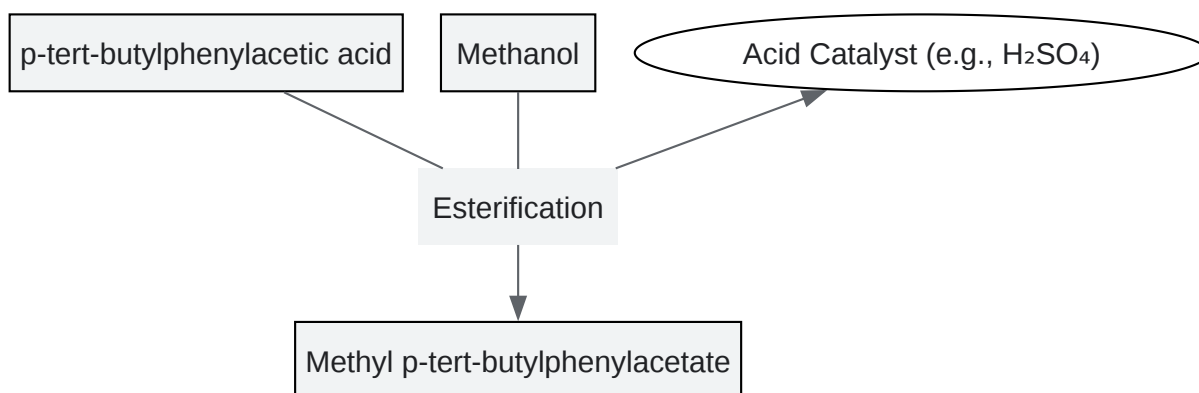


Figure 1: Synthesis of Methyl p-tert-butylphenylacetate

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Caption: Figure 1: Synthesis of **Methyl p-tert-butylphenylacetate**

Potential Research Areas

The existing literature on **Methyl p-tert-butylphenylacetate** is heavily skewed towards its industrial applications as a fragrance and flavoring agent. Its biological properties remain largely unexplored. The following sections outline key areas for future research.

Pharmacokinetics and Metabolism

Rationale: A fundamental understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a prerequisite for any potential therapeutic development. Currently, no public data exists on the pharmacokinetics or metabolic fate of **Methyl p-tert-butylphenylacetate**.

Proposed Research:

- In vitro metabolism studies: Using human liver microsomes and hepatocytes to identify major metabolic pathways (e.g., hydrolysis of the ester, oxidation of the tert-butyl group or aromatic ring) and the cytochrome P450 (CYP) enzymes involved.
- In vivo pharmacokinetic studies: In animal models (e.g., rodents) to determine key parameters such as bioavailability, half-life, volume of distribution, and clearance after oral and intravenous administration.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

- Objective: To determine the rate of metabolic degradation of **Methyl p-tert-butylphenylacetate** in human liver microsomes.
- Materials: **Methyl p-tert-butylphenylacetate**, pooled human liver microsomes (HLMs), NADPH regenerating system, phosphate buffer, positive control substrate (e.g., testosterone), and analytical standards.
- Procedure:
 1. Prepare a stock solution of **Methyl p-tert-butylphenylacetate** in a suitable organic solvent (e.g., acetonitrile).
 2. Incubate the compound (at a final concentration of 1 μ M) with HLMs (0.5 mg/mL) in phosphate buffer at 37°C.
 3. Initiate the metabolic reaction by adding the NADPH regenerating system.
 4. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
 5. Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
 6. Centrifuge the samples to precipitate proteins.
 7. Analyze the supernatant for the remaining concentration of **Methyl p-tert-butylphenylacetate** using LC-MS/MS.

- **Data Analysis:** Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear regression will be used to calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).

Data Presentation:

Compound	In Vitro $t_{1/2}$ (min)	Intrinsic Clearance (CL _{int}) (μL/min/mg protein)
Methyl p-tert-butylphenylacetate	Hypothetical Value	Hypothetical Value
Testosterone (Positive Control)	Hypothetical Value	Hypothetical Value

Antimicrobial and Antifungal Activity

Rationale: Phenylacetic acid and its derivatives are known to possess antimicrobial properties. [14] The lipophilic nature of **Methyl p-tert-butylphenylacetate** may facilitate its interaction with microbial cell membranes, suggesting potential efficacy against a range of pathogens.

Proposed Research:

- Screening against a panel of pathogenic bacteria and fungi: Including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).
- Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Protocol: Broth Microdilution for MIC Determination

- **Objective:** To determine the MIC of **Methyl p-tert-butylphenylacetate** against a target microorganism.
- **Materials:** **Methyl p-tert-butylphenylacetate**, target microorganism, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, positive control antibiotic (e.g., ampicillin, fluconazole).

- Procedure:
 1. Prepare a stock solution of the compound in DMSO.
 2. Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
 3. Prepare a standardized inoculum of the microorganism and add it to each well.
 4. Include a positive control (broth + inoculum + antibiotic) and a negative control (broth + inoculum).
 5. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
 6. Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Microorganism	MIC (µg/mL) of Methyl p-tert-butylphenylacetate	MIC (µg/mL) of Positive Control
S. aureus	Hypothetical Value	Hypothetical Value
E. coli	Hypothetical Value	Hypothetical Value
C. albicans	Hypothetical Value	Hypothetical Value

Anti-inflammatory Properties

Rationale: Many aromatic compounds exert anti-inflammatory effects by modulating key signaling pathways. Investigating the potential of **Methyl p-tert-butylphenylacetate** to mitigate inflammatory responses could open doors to its use in treating inflammatory conditions.

Proposed Research:

- In vitro anti-inflammatory assays:

- COX-1/COX-2 inhibition assays: To assess the direct inhibitory effect on cyclooxygenase enzymes.
- Nitric oxide (NO) production in LPS-stimulated macrophages: To evaluate the effect on inducible nitric oxide synthase (iNOS) activity.
- Cytokine release assays: To measure the modulation of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in stimulated immune cells.
- In vivo models of inflammation: Such as the carrageenan-induced paw edema model in rats to assess acute anti-inflammatory activity.

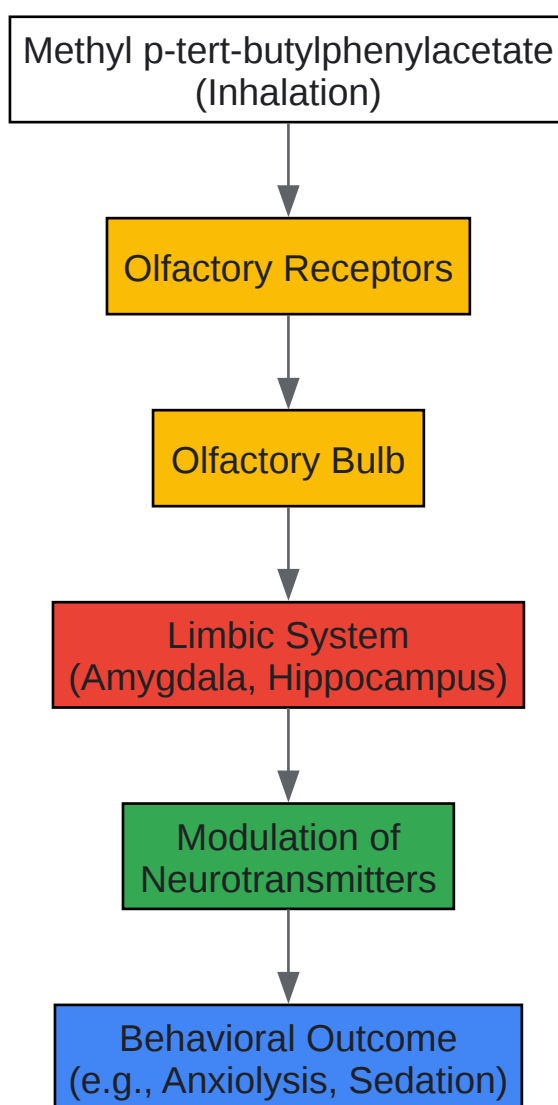


Figure 3: Potential CNS Effect via Olfactory Pathway

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References

- 1. Methyl p-tert-butylphenylacetate | 3549-23-3 [chemicalbook.com]
- 2. Methyl p-tert-butylphenylacetate | C₁₃H₁₈O₂ | CID 605629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 对叔丁基苯乙酸甲酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. scent.vn [scent.vn]
- 5. CAS 3549-23-3: Metil p-terc-butilfenilacetato | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 9. glooshi.com [glooshi.com]
- 10. methyl butyl phenyl acetate, 3549-23-3 [thegoodscentcompany.com]
- 11. femaflavor.org [femaflavor.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Methyl 4-tert-butylphenylacetate | CAS#:3549-23-3 | Chemsrce [chemsrc.com]
- 14. mdpi.com [mdpi.com]
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